2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole
Overview
Description
The compound "2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been extensively studied due to its diverse biological activities and potential applications in various fields, including materials science and pharmaceuticals. The presence of the 3,5-dimethyl-1H-pyrazol and 2-thienyl groups suggests potential for unique chemical and physical properties, as well as biological activity.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization reactions of appropriate precursors. For instance, the synthesis of related compounds has been reported through cyclization of carbohydrazide with various aromatic carboxylic acids , or by cyclization of substituted-benzoic acid hydrazides using phosphorous oxychloride . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which can significantly influence the compound's electronic properties and conformation. X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing that they often form planar or nearly planar structures conducive to conjugation . This planarity can affect the compound's optical properties and its ability to stack in solid-state structures.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the oxadiazole ring. The presence of reactive groups such as pyrazolyl or thienyl can lead to various chemical reactions, including further functionalization or participation in hydrogen bonding, as observed in the crystal structure of a related compound . The specific reactivity of the compound would need to be investigated experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For example, the optical properties, such as absorption and emission wavelengths, can be tuned by varying the substituents on the oxadiazole ring . The solubility and lipophilicity of these compounds are also important for their potential use as drugs, and computational tools can be used to predict these properties . The presence of substituents like the 3,5-dimethyl-1H-pyrazol and 2-thienyl groups in the compound of interest could imply specific solubility, lipophilicity, and optical properties that would be valuable in material science or pharmaceutical applications.
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, possibly including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions involving the compound, possibly including new reactions it could be used in, new applications for it, or new methods of synthesizing it.
I hope this general information is helpful! If you have any more specific questions about these types of analyses, feel free to ask!
properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-6-9(2)17(16-8)12(18)7-11-14-15-13(19-11)10-4-3-5-20-10/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTNFOWMBIHDRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CC2=NN=C(O2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130870 | |
Record name | Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole | |
CAS RN |
1707392-23-1 | |
Record name | Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707392-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401130870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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